molecular formula C17H19O4P B14597379 Dimethyl [3-([1,1'-biphenyl]-2-yl)-2-oxopropyl]phosphonate CAS No. 61263-09-0

Dimethyl [3-([1,1'-biphenyl]-2-yl)-2-oxopropyl]phosphonate

Cat. No.: B14597379
CAS No.: 61263-09-0
M. Wt: 318.30 g/mol
InChI Key: DXOYJPMNKMAMLE-UHFFFAOYSA-N
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Description

Dimethyl [3-([1,1’-biphenyl]-2-yl)-2-oxopropyl]phosphonate is an organophosphorus compound characterized by the presence of a phosphonate group attached to a biphenyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dimethyl [3-([1,1’-biphenyl]-2-yl)-2-oxopropyl]phosphonate typically involves the reaction of a biphenyl derivative with a phosphonate reagent. One common method is the Michaelis-Arbuzov reaction, where a trialkyl phosphite reacts with an alkyl halide to form the desired phosphonate. The reaction conditions often include the use of a base and a solvent such as toluene or dichloromethane, with the reaction being carried out at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve large-scale Michaelis-Arbuzov reactions using continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

Dimethyl [3-([1,1’-biphenyl]-2-yl)-2-oxopropyl]phosphonate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Oxidation: Phosphonic acids.

    Reduction: Phosphine oxides.

    Substitution: Nitrated or halogenated biphenyl derivatives.

Scientific Research Applications

Dimethyl [3-([1,1’-biphenyl]-2-yl)-2-oxopropyl]phosphonate has several scientific research applications:

Mechanism of Action

The mechanism of action of Dimethyl [3-([1,1’-biphenyl]-2-yl)-2-oxopropyl]phosphonate involves its interaction with molecular targets through the phosphonate group. This group can form strong bonds with metal ions and enzymes, affecting their activity. The biphenyl moiety can participate in π-π interactions with aromatic residues in proteins, influencing their function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Dimethyl [3-([1,1’-biphenyl]-2-yl)-2-oxopropyl]phosphonate is unique due to the combination of the biphenyl and phosphonate groups, which confer distinct chemical reactivity and potential applications. Its ability to undergo a variety of chemical reactions and interact with biological molecules makes it a versatile compound in scientific research and industrial applications.

Properties

CAS No.

61263-09-0

Molecular Formula

C17H19O4P

Molecular Weight

318.30 g/mol

IUPAC Name

1-dimethoxyphosphoryl-3-(2-phenylphenyl)propan-2-one

InChI

InChI=1S/C17H19O4P/c1-20-22(19,21-2)13-16(18)12-15-10-6-7-11-17(15)14-8-4-3-5-9-14/h3-11H,12-13H2,1-2H3

InChI Key

DXOYJPMNKMAMLE-UHFFFAOYSA-N

Canonical SMILES

COP(=O)(CC(=O)CC1=CC=CC=C1C2=CC=CC=C2)OC

Origin of Product

United States

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